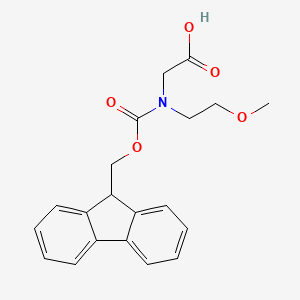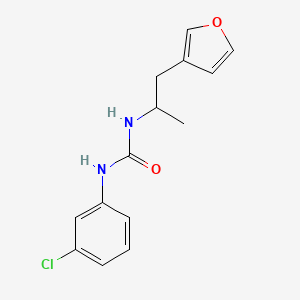
1-(3-Chlorophenyl)-3-(1-(furan-3-yl)propan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(1-(furan-3-yl)propan-2-yl)urea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in the agricultural industry. CPPU belongs to the chemical family of urea derivatives, which are known for their ability to stimulate cell division and promote plant growth. CPPU has been shown to have a variety of effects on plant growth and development, including increasing fruit size, improving fruit quality, and enhancing resistance to environmental stress.
Applications De Recherche Scientifique
Electronic and Optical Properties
A computational study on a novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, demonstrated significant electro-optic properties, with potential applications in nonlinear optics and optoelectronic device fabrications. The study revealed properties such as a high HOMO-LUMO gap and enhanced second and third harmonic generation values, indicating superior optical properties suitable for advanced technological applications (Shkir et al., 2018).
Molecular Structure and Vibrational Spectra
Research on the molecular structure and vibrational spectra of a related compound, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, using density functional theory (DFT), revealed its potential as a nonlinear optical material. The study focused on vibrational wavenumbers, molecular electrostatic potential, and first-order hyperpolarizability, providing insights into the compound's electronic and structural properties (Rahmani et al., 2018).
Synthesis and Crystal Growth
A synthesis and crystal growth study of another related organic nonlinear optical material, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, highlighted its high second harmonic generation efficiency and detailed the molecular dipoles' alignment. This research suggests the material's utility in nonlinear optical device applications due to its significant SHG efficiency and thermal stability (Menezes et al., 2014).
Conformational Analysis and Hyperpolarizability
An investigation into the conformational behavior and structural stability of (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, employing density functional theory, revealed a high first hyperpolarizability indicating the compound's potential for nonlinear optical properties. This study offers a comprehensive analysis of the molecule's electronic structure, enhancing our understanding of its suitability for future nonlinear optical studies (Mary et al., 2014).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-[1-(furan-3-yl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-10(7-11-5-6-19-9-11)16-14(18)17-13-4-2-3-12(15)8-13/h2-6,8-10H,7H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYONAQJKPLWGEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780850.png)
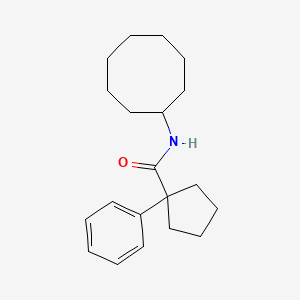
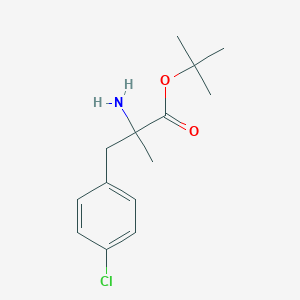

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2780857.png)
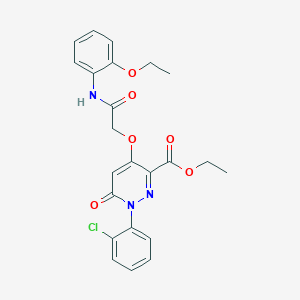
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2780861.png)


![4-(3-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2780865.png)
![1-(3-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2780866.png)
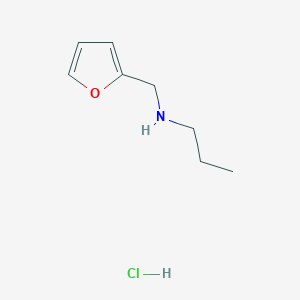
![(E)-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B2780869.png)
